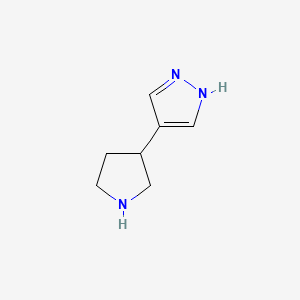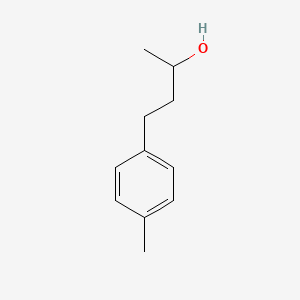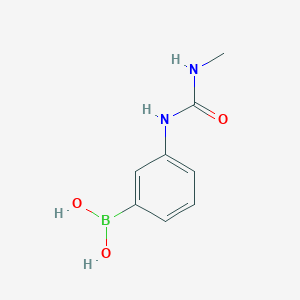
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out under oil bath heating at temperatures ranging from 120-160°C for 16-20 hours . Another method involves using p-toluenesulfonic acid as a catalyst and reacting 2-aminopyridine with ethyl acrylate at 100°C for 24 hours .
Industrial Production Methods
Industrial production of ethyl 2-methyl-2-pyridin-4-ylpropanoate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-pyridin-4-ylpropanoate involves its interaction with specific molecular targets. It can inhibit the systemic release of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and high mobility group protein B1 (HMGB1), which are involved in the body’s inflammatory response . This inhibition can lead to reduced inflammation and tissue protection in various disease models.
Comparison with Similar Compounds
Ethyl 2-methyl-2-(pyridin-4-yl)propanoate can be compared with other pyridine derivatives, such as:
2-Pyridone: Known for its applications in biology, natural compounds, dyes, and fluorescent materials.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Exhibits anti-fibrotic activities and is used in medicinal chemistry.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-methyl-2-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9/h5-8H,4H2,1-3H3 |
InChI Key |
GNBAQYKNPPDXNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N,4'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B8737716.png)


![Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]-](/img/structure/B8737732.png)

![1-[4-(3-Bromopropoxy)phenyl]acetone](/img/structure/B8737744.png)






